molecular formula C16H18N2O3S B4616641 3-methyl-N-(4-methylphenyl)-4-[(methylsulfonyl)amino]benzamide

3-methyl-N-(4-methylphenyl)-4-[(methylsulfonyl)amino]benzamide

Cat. No.: B4616641
M. Wt: 318.4 g/mol
InChI Key: VHNSHZVBYPEGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(4-methylphenyl)-4-[(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C16H18N2O3S and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.10381361 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Class III Antiarrhythmic Activity

Research has shown that compounds related to 3-methyl-N-(4-methylphenyl)-4-[(methylsulfonyl)amino]benzamide exhibit potent Class III antiarrhythmic activity. They are found to be devoid of effects on conduction both in vitro and in vivo, with some compounds showing significant prolongation of action potential duration due to blocking of the delayed rectifier potassium current Ellingboe et al., 1992.

Histone Deacetylase Inhibition for Cancer Treatment

A specific compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), has been identified as an orally active histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, showing potential as an anticancer drug by blocking cancer cell proliferation and inducing apoptosis Zhou et al., 2008.

Enzymatic Inhibition for Therapeutic Applications

Various benzamide derivatives have been studied for their inhibitory activity against the metalloenzyme carbonic anhydrase (CA), particularly the cytosolic isoforms hCA II and VII. These studies suggest the potential therapeutic applications of these compounds in managing conditions where CA activity is implicated Ulus et al., 2013.

Polymeric Applications

Research into the synthesis and characterization of polyamides and poly(amide-imide)s derived from similar compounds shows promising applications in materials science. These polymers exhibit desirable properties such as high thermal stability and solubility in aprotic polar solvents, making them useful for advanced technological applications Saxena et al., 2003.

Electrophoretic Analysis

Studies have also explored the use of nonaqueous capillary electrophoresis for separating and analyzing related substances, indicating the importance of analytical methods in quality control and pharmaceutical analysis Ye et al., 2012.

Properties

IUPAC Name

4-(methanesulfonamido)-3-methyl-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-11-4-7-14(8-5-11)17-16(19)13-6-9-15(12(2)10-13)18-22(3,20)21/h4-10,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNSHZVBYPEGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)NS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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